molecular formula C13H13N3O4 B13869294 Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate CAS No. 179025-88-8

Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate

Katalognummer: B13869294
CAS-Nummer: 179025-88-8
Molekulargewicht: 275.26 g/mol
InChI-Schlüssel: RLFQWAMLYXPZKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzyl bromide with imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl bromoacetate to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 2-[1-[(4-aminophenyl)methyl]imidazol-4-yl]acetate.

    Reduction: 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving imidazole-containing molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can be compared with other imidazole derivatives such as:

    Methyl 2-[1-[(4-chlorophenyl)methyl]imidazol-4-yl]acetate: Similar structure but with a chloro group instead of a nitro group, leading to different reactivity and biological activity.

    Methyl 2-[1-[(4-methylphenyl)methyl]imidazol-4-yl]acetate: Contains a methyl group instead of a nitro group, affecting its chemical and biological properties.

    Methyl 2-[1-[(4-hydroxyphenyl)methyl]imidazol-4-yl]acetate: The presence of a hydroxy group can enhance its solubility and reactivity in certain reactions.

The uniqueness of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

179025-88-8

Molekularformel

C13H13N3O4

Molekulargewicht

275.26 g/mol

IUPAC-Name

methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate

InChI

InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)7-10-2-4-12(5-3-10)16(18)19/h2-5,8-9H,6-7H2,1H3

InChI-Schlüssel

RLFQWAMLYXPZKK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CN(C=N1)CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.